molecular formula C21H14N4O3S2 B4926412 N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide

Cat. No.: B4926412
M. Wt: 434.5 g/mol
InChI Key: FXWKTBCMIOKXJE-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a nitrobenzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and condensation reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S2/c26-19(15-8-1-3-10-17(15)25(27)28)24-21(29)22-14-7-5-6-13(12-14)20-23-16-9-2-4-11-18(16)30-20/h1-12H,(H2,22,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWKTBCMIOKXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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